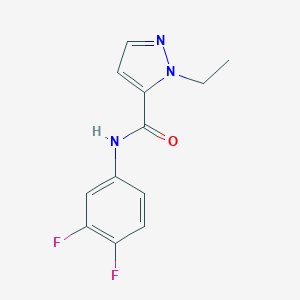![molecular formula C22H23NO4S B451112 PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B451112.png)
PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C22H23NO4S and a molecular weight of 397.5 g/mol This compound features a thiophene ring substituted with a furan-2-ylcarbonyl group, an amino group, and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the furan-2-ylcarbonyl group and the amino group. The final step involves esterification to introduce the propyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE include other thiophene derivatives with different substituents, such as:
- 2-[(Furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
- Methyl 2-[(furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate
- Ethyl 2-[(furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23NO4S |
|---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
propyl 2-(furan-2-carbonylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23NO4S/c1-4-11-27-22(25)19-17(16-9-7-15(8-10-16)14(2)3)13-28-21(19)23-20(24)18-6-5-12-26-18/h5-10,12-14H,4,11H2,1-3H3,(H,23,24) |
InChI Key |
QXVXCPPERLLRNB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


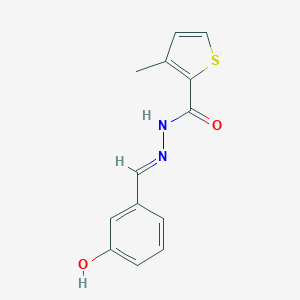
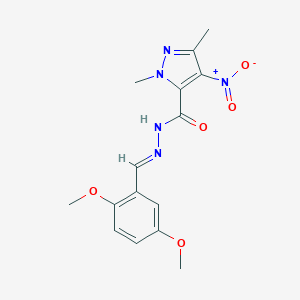
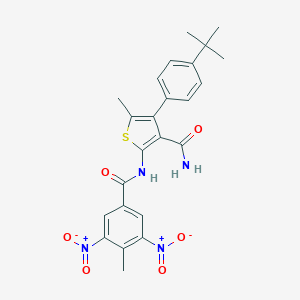
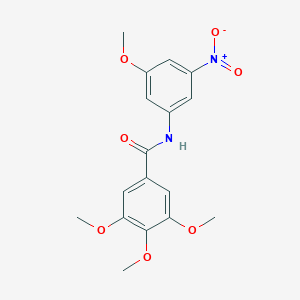
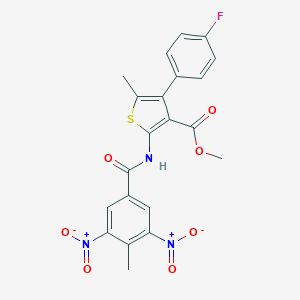
![4-chloro-N'-[4-(diethylamino)benzylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451039.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B451043.png)
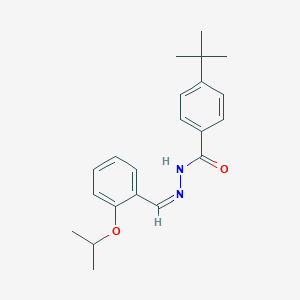
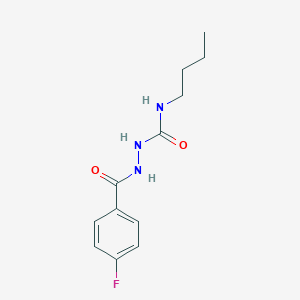
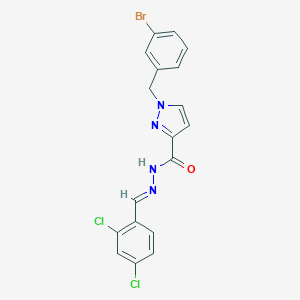
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B451049.png)
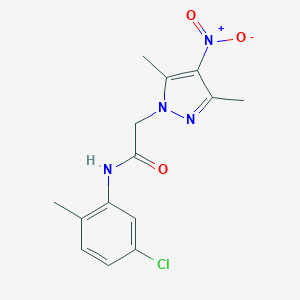
![N-{3-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B451053.png)
